3-(Hydroxymethyl)-4-nitrobenzonitrile
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Overview
Description
3-(Hydroxymethyl)-4-nitrobenzonitrile: is an organic compound characterized by the presence of a hydroxymethyl group, a nitro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile typically involves the nitration of 3-(Hydroxymethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to minimize the formation of by-products.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in 3-(Hydroxymethyl)-4-nitrobenzonitrile can undergo oxidation to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as water, alcohols, or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: 3-(Carboxymethyl)-4-nitrobenzonitrile
Reduction: 3-(Hydroxymethyl)-4-aminobenzonitrile
Substitution: 3-(Hydroxymethyl)-4-nitrobenzamide
Scientific Research Applications
Chemistry:
3-(Hydroxymethyl)-4-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for the preparation of more complex molecules.
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
In the materials science industry, this compound can be used in the development of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4-nitrobenzonitrile and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
3-(Hydroxymethyl)-4-aminobenzonitrile: This compound is similar but has an amino group instead of a nitro group.
3-(Hydroxymethyl)-4-methylbenzonitrile: This compound has a methyl group instead of a nitro group.
3-(Hydroxymethyl)-4-chlorobenzonitrile: This compound has a chloro group instead of a nitro group.
Uniqueness:
3-(Hydroxymethyl)-4-nitrobenzonitrile is unique due to the presence of both a hydroxymethyl group and a nitro group on the benzene ring
Properties
IUPAC Name |
3-(hydroxymethyl)-4-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXXYSBFWJJUNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531100 |
Source
|
Record name | 3-(Hydroxymethyl)-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90178-81-7 |
Source
|
Record name | 3-(Hydroxymethyl)-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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